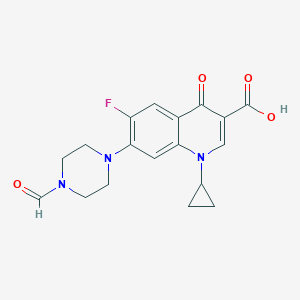

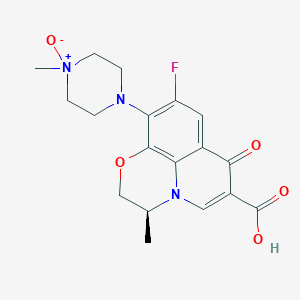

Levofloxacine N-oxyde

Vue d'ensemble

Description

Levofloxacine N-oxyde est un dérivé de la lévofloxacine, un antibiotique fluoroquinolone largement utilisé.

Applications De Recherche Scientifique

La lévofloxacine N-oxyde a plusieurs applications en recherche scientifique :

Biologie: Des études ont examiné sa génotoxicité et ses effets potentiels sur les processus cellulaires.

Mécanisme d'action

La lévofloxacine N-oxyde exerce ses effets en interagissant avec la gyrase de l'ADN bactérien et la topoisomérase IV, de manière similaire à la lévofloxacine. Ces enzymes sont essentielles à la réplication, à la transcription et à la réparation de l'ADN. En inhibant ces enzymes, la lévofloxacine N-oxyde perturbe les processus de l'ADN bactérien, entraînant la mort cellulaire .

Mécanisme D'action

Target of Action

Levofloxacin, the parent compound of Levofloxacin N-oxide, primarily targets two key bacterial enzymes: DNA gyrase and topoisomerase IV . These enzymes are type II topoisomerases, each with unique functions . DNA gyrase is involved in DNA replication, transcription, and repair, while topoisomerase IV plays a crucial role in partitioning replicated chromosomal DNA during bacterial cell division .

Mode of Action

Levofloxacin exerts its antimicrobial effects by inhibiting the supercoiling activity of bacterial DNA gyrase and topoisomerase IV . This inhibition prevents the relaxation of positively supercoiled DNA that is required for normal transcription and replication . As a result, DNA replication and transcription are halted, leading to bacterial cell death .

Biochemical Pathways

The parent compound levofloxacin is known to interfere with the dna replication and division process in bacteria . By inhibiting DNA gyrase and topoisomerase IV, Levofloxacin disrupts the normal cell cycle, leading to cell death .

Pharmacokinetics

Levofloxacin is widely distributed throughout the body, with a mean volume of distribution of 1.1 L/kg . It penetrates well into most body tissues and fluids . Approximately 80% of Levofloxacin is eliminated as unchanged drug in the urine through glomerular filtration and tubular secretion . The average apparent total body clearance of Levofloxacin ranges from 8.64-13.56 L/h, and its renal clearance ranges from 5.76-8.52 L/h . The pharmacokinetics of Levofloxacin N-oxide may be similar, but specific studies are needed to confirm this.

Result of Action

The primary result of Levofloxacin’s action is the death of bacterial cells . By inhibiting key enzymes involved in DNA replication and cell division, Levofloxacin prevents bacteria from proliferating, leading to their eventual death . The effects of Levofloxacin N-oxide on molecular and cellular levels are expected to be similar, but specific studies are needed to confirm this.

Action Environment

The action of Levofloxacin can be influenced by various environmental factors. For instance, the presence of salt competing species in the aqueous phase can seriously hamper the uptake of Levofloxacin . Moreover, the degradation of Levofloxacin in aqueous solution can be achieved using advanced oxidation processes . The influence of environmental factors on the action, efficacy, and stability of Levofloxacin N-oxide may be similar, but specific studies are needed to confirm this.

Analyse Biochimique

Molecular Mechanism

Its parent compound, Levofloxacin, acts by inhibiting the supercoiling activity of bacterial DNA gyrase, halting DNA replication

Temporal Effects in Laboratory Settings

Levofloxacin N-oxide is a degradation product of Levofloxacin that forms through exposure to daylight or hydrogen peroxide . This suggests that the presence and concentration of Levofloxacin N-oxide may change over time in laboratory settings, depending on the conditions.

Metabolic Pathways

Levofloxacin N-oxide is a metabolite of Levofloxacin . Levofloxacin is metabolized in the liver to desmethyl-levofloxacin and Levofloxacin N-oxide . Less than 5% of the administered dose of Levofloxacin is recovered in the urine as these metabolites .

Transport and Distribution

Its parent compound, Levofloxacin, is widely distributed in the body, with concentrations in many tissues and fluids often exceeding those observed in plasma .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La lévofloxacine N-oxyde peut être synthétisée en faisant réagir la lévofloxacine avec du peroxyde d'hydrogène en présence d'un catalyseur acide. Une méthode courante consiste à dissoudre la lévofloxacine dans de l'acide chlorhydrique, puis à ajouter une solution de peroxyde d'hydrogène par étapes à des températures contrôlées. Le mélange réactionnel est ensuite séché et recristallisé pour obtenir de la lévofloxacine N-oxyde à haute pureté .

Méthodes de production industrielle

La production industrielle de lévofloxacine N-oxyde suit des principes similaires mais à plus grande échelle. Le processus implique le mélange de lévofloxacine avec de l'acide acétique glacial et l'ajout d'un catalyseur tel que l'acide phosphotungstique. Le peroxyde d'hydrogène est ensuite ajouté par lots et le mélange réactionnel est soumis à une distillation sous vide et à une recristallisation pour obtenir le produit final .

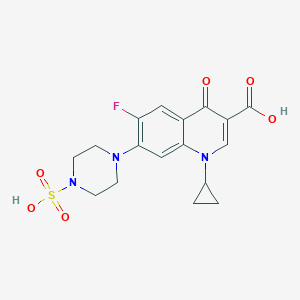

Analyse Des Réactions Chimiques

Types de réactions

La lévofloxacine N-oxyde subit diverses réactions chimiques, notamment l'oxydation, la réduction et la substitution. Ces réactions sont influencées par la présence de groupes fonctionnels tels que le cycle pipérazine et la partie acide carboxylique .

Réactifs et conditions courants

Oxydation: Le peroxyde d'hydrogène est couramment utilisé comme oxydant.

Réduction: Des agents réducteurs tels que le borohydrure de sodium peuvent être utilisés.

Substitution: Des réactions de substitution nucléophile peuvent se produire avec des réactifs tels que les halogénures d'alkyle.

Principaux produits formés

Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation avec du peroxyde d'hydrogène produit principalement de la lévofloxacine N-oxyde, tandis que la réduction peut conduire à la formation de lévofloxacine .

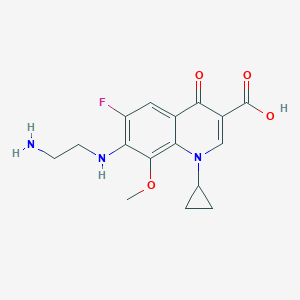

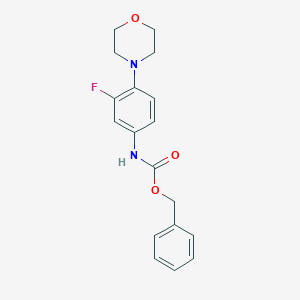

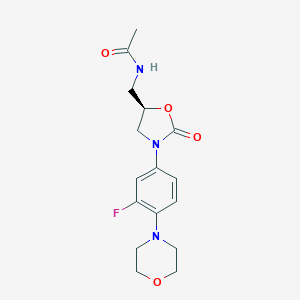

Comparaison Avec Des Composés Similaires

Composés similaires

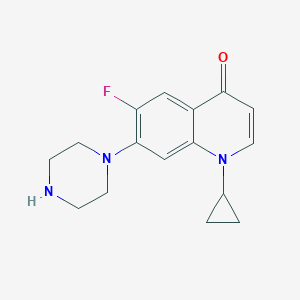

Lévofloxacine: Le composé parent, largement utilisé comme antibiotique.

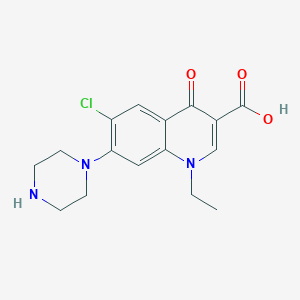

Ofloxacine: Un mélange racémique dont la lévofloxacine est l'énantiomère S actif.

Moxifloxacine: Une autre fluoroquinolone avec un mécanisme d'action similaire.

Unicité

Contrairement à son composé parent, la lévofloxacine N-oxyde est principalement étudiée pour son rôle d'impureté et ses effets potentiels sur les formulations médicamenteuses .

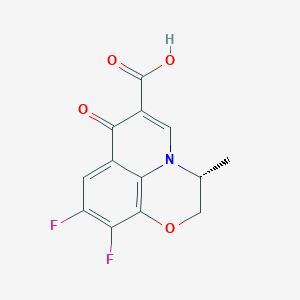

Propriétés

IUPAC Name |

(2S)-7-fluoro-2-methyl-6-(4-methyl-4-oxidopiperazin-4-ium-1-yl)-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20FN3O5/c1-10-9-27-17-14-11(16(23)12(18(24)25)8-21(10)14)7-13(19)15(17)20-3-5-22(2,26)6-4-20/h7-8,10H,3-6,9H2,1-2H3,(H,24,25)/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVLAUMUQGRQERL-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1COC2=C3N1C=C(C(=O)C3=CC(=C2N4CC[N+](CC4)(C)[O-])F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1COC2=C3N1C=C(C(=O)C3=CC(=C2N4CC[N+](CC4)(C)[O-])F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20FN3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60151865 | |

| Record name | Levofloxacin N-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60151865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

377.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117678-38-3 | |

| Record name | Levofloxacin N-oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117678383 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Levofloxacin N-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60151865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LEVOFLOXACIN N-OXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UE0E2O42UC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

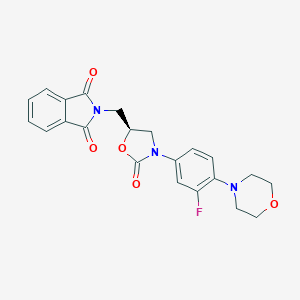

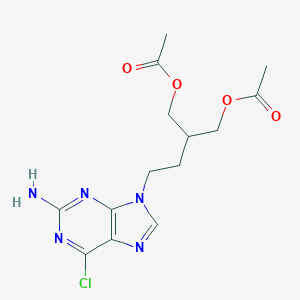

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is Levofloxacin N-oxide and how is it related to Levofloxacin?

A1: Levofloxacin N-oxide is a known impurity found in Levofloxacin drug substances and products. [] It is a product of Levofloxacin oxidation and is often detected during stability studies of Levofloxacin formulations. [, ] While Levofloxacin is a broad-spectrum antibiotic used to treat various bacterial infections, the pharmacological activity of Levofloxacin N-oxide is significantly less studied. []

Q2: How is Levofloxacin N-oxide metabolized and excreted in a biological system?

A3: While specific details about Levofloxacin N-oxide's metabolism are limited in the provided research, a study in Rhesus monkeys provides insights into the metabolic pathway of Levofloxacin. [] In this study, Levofloxacin N-oxide was identified as a minor metabolite of Levofloxacin, suggesting its potential formation within a biological system. The major route of excretion for total radioactivity (primarily attributed to Levofloxacin and its metabolites) was through urine (57-86%), with a minor fraction excreted in feces (7.4-14.7%). [] This information suggests that Levofloxacin N-oxide, if formed in vivo, might be subjected to similar metabolic pathways and excretion routes as Levofloxacin.

Q3: What analytical methods are used to identify and quantify Levofloxacin N-oxide?

A4: High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) is a commonly employed technique for identifying and quantifying Levofloxacin N-oxide. [, ] This method allows for the separation and detection of Levofloxacin N-oxide from Levofloxacin and other potential impurities in a sample. [] The use of mass spectrometry provides accurate mass measurements, aiding in the unambiguous identification of the compound. []

Q4: What is the significance of studying impurities like Levofloxacin N-oxide in pharmaceutical development?

A5: Understanding the formation, characteristics, and potential effects of impurities like Levofloxacin N-oxide is crucial in pharmaceutical development for several reasons. [] Firstly, impurities can impact the safety and efficacy of the drug product. Even in small amounts, impurities can potentially contribute to toxicity or reduce the drug's effectiveness. Secondly, characterizing impurities is essential for regulatory compliance. Regulatory agencies require strict control and monitoring of impurities in drug substances and products to ensure patient safety. Lastly, studying impurities can provide valuable insights into the degradation pathways of the drug substance, which can be helpful in developing stable formulations and ensuring the long-term quality of the drug product.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(6R,7R)-7-amino-8-oxo-3-(1,3,4-thiadiazol-2-ylsulfanylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B193894.png)

![4,5,6,7-Tetrahydrothieno[3,2-c]pyridine hydrochloride](/img/structure/B193911.png)

![benzhydryl (6R,7R)-3-methylsulfonyloxy-8-oxo-7-[(2-phenylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B193919.png)